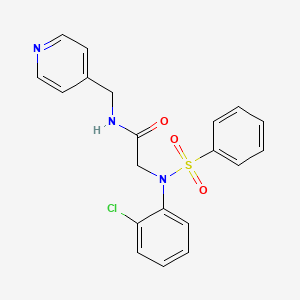
N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea (FNTU) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FNTU belongs to the class of thiourea derivatives that have been extensively studied for their biological activity.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea involves the inhibition of various signaling pathways involved in disease progression. In cancer, this compound inhibits the Akt/mTOR pathway, which regulates cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. In diabetes, this compound activates the AMPK pathway, which regulates glucose and lipid metabolism. This compound also inhibits the NF-κB pathway, which is involved in inflammation and insulin resistance. In neurodegenerative disorders, this compound inhibits oxidative stress and neuroinflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been found to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea is its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its moderate yield and purity, which can affect its reproducibility in lab experiments.
Orientations Futures
For N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea research include the optimization of its synthesis method to improve yield and purity. Further studies are also needed to elucidate the mechanism of action of this compound in various diseases. In addition, this compound derivatives can be synthesized and tested for their biological activity. Furthermore, this compound can be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Conclusion:
In conclusion, this compound is a promising therapeutic agent that has gained significant attention in scientific research due to its potential in various diseases. This compound has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, as well as the ability to improve insulin sensitivity and protect neurons from oxidative stress. However, further studies are needed to optimize its synthesis method, elucidate its mechanism of action, and test its derivatives for their biological activity.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N'-(4-nitrophenyl)thiourea has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-3-1-10(2-4-11)9-16-14(21)17-12-5-7-13(8-6-12)18(19)20/h1-8H,9H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNZOXAWELZBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929589.png)
![11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929592.png)

![11-(1,3-benzodioxol-5-yl)-7-benzoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929606.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3929609.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3929612.png)

![1-(4-bromo-2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929623.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929633.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)

![5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid](/img/structure/B3929675.png)

![N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B3929685.png)